1,4-Dichloro-6-methylphenazine
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Overview
Description
1,4-Dichloro-6-methylphenazine: is a synthetic organic compound belonging to the phenazine family. Phenazines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields, including medicine, agriculture, and industry. The structure of this compound consists of a phenazine core with chlorine atoms at positions 1 and 4 and a methyl group at position 6.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Dichloro-6-methylphenazine can be synthesized through various methods, including:
Wohl–Aue Method: This method involves the condensation of 1,2-diaminobenzenes with 2-carbon units, followed by cyclization.
Beirut Method: This method involves the oxidative cyclization of 1,2-diaminobenzene or diphenylamines.
Pd-Catalyzed N-Arylation: This method involves the palladium-catalyzed N-arylation of suitable precursors.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired product specifications.
Chemical Reactions Analysis
Types of Reactions: 1,4-Dichloro-6-methylphenazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding hydroquinone form.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenazine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used under acidic or basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted phenazine derivatives depending on the reagents used.
Scientific Research Applications
1,4-Dichloro-6-methylphenazine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex phenazine derivatives.
Biology: Studied for its antimicrobial and antitumor properties.
Medicine: Investigated for potential use in developing new drugs with antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-Dichloro-6-methylphenazine involves its interaction with molecular targets and pathways in biological systems. The compound exerts its effects through:
DNA Intercalation: The planar structure of the phenazine core allows it to intercalate into DNA, disrupting replication and transcription processes.
Redox Activity: The compound can undergo redox cycling, generating reactive oxygen species (ROS) that cause oxidative damage to cellular components.
Enzyme Inhibition: this compound can inhibit various enzymes involved in cellular metabolism and signaling pathways.
Comparison with Similar Compounds
Phenazine: The parent compound of the phenazine family, known for its broad-spectrum antimicrobial activity.
1,6-Dichlorophenazine: Similar to 1,4-Dichloro-6-methylphenazine but with chlorine atoms at positions 1 and 6.
Methylphenazine: A phenazine derivative with a methyl group at different positions on the phenazine core.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms at positions 1 and 4 and a methyl group at position 6 enhances its redox activity and DNA intercalation ability, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
29453-83-6 |
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Molecular Formula |
C13H8Cl2N2 |
Molecular Weight |
263.12 g/mol |
IUPAC Name |
1,4-dichloro-6-methylphenazine |
InChI |
InChI=1S/C13H8Cl2N2/c1-7-3-2-4-10-11(7)17-13-9(15)6-5-8(14)12(13)16-10/h2-6H,1H3 |
InChI Key |
FYMFDEDVQFMBIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)N=C3C(=CC=C(C3=N2)Cl)Cl |
Origin of Product |
United States |
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